molecular formula C21H24ClNO4 B601623 Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate CAS No. 41859-58-9

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate

Cat. No. B601623
CAS RN: 41859-58-9
M. Wt: 389.88
InChI Key:
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Description

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate is a chemical compound with the molecular formula C21H24ClNO4 . It is also known as Bezafibrate Impurity D .


Molecular Structure Analysis

The molecular structure of this compound involves a chlorobenzoyl group attached to an ethyl chain, which is further connected to a phenoxy group . The exact three-dimensional conformation can vary depending on the environmental conditions and the presence of other molecules .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 389.9 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor counts . The compound has a rotatable bond count of 9 . The exact mass and monoisotopic mass is 389.1393859 g/mol . The topological polar surface area and other physical properties are not specified in the available resources .

Scientific Research Applications

Potential Bioactivity

  • The compound shows promise in bioactivity as an analgesic and antidyslipidemic agent, with in silico screening suggesting potential antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011).

Solubility and Thermodynamic Properties

  • Studies on fenofibrate, a related compound, provide insights into the thermodynamic properties and solubility of such chemicals in various organic solvents. This information is crucial for understanding the behavior of these compounds in different environments (Watterson et al., 2014).

Pharmacological Characterization

  • Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride, a structurally related compound, has been characterized as a potent and selective β3-adrenoceptor agonist, indicating potential therapeutic use in mammals during preterm labor (Croci et al., 2007).

Chemical Reactions and Transformations

  • Investigations into the reactivity of related compounds provide insights into potential synthetic pathways and transformations for developing new chemical entities. Such studies are essential for expanding the scope of applications in various fields of chemistry and pharmacology (Kakimoto et al., 1982).

Crystal Structure Analysis

  • Understanding the crystal structure of related compounds can provide valuable insights into the molecular arrangement and stability, which are crucial for the development of pharmaceuticals and other chemical products (Zhang et al., 2011).

Synthesis and Separation Techniques

  • Research into the synthesis and separation of related compounds like Fibratol highlights the importance of developing efficient synthetic routes and separation methods for potential pharmaceutical applications (Kotheimer et al., 2018).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions of research and applications involving this compound are not specified in the available resources. Given its complex structure, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

properties

IUPAC Name

ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGYUJBREQWZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152737
Record name Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate

CAS RN

41859-58-9
Record name Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41859-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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